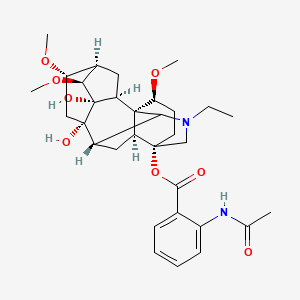
Lappaconitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件
ラパコニチンは、さまざまな化学変換によって合成することができます。 一般的な方法の1つは、ラパコニチンの塩基性溶液での加水分解によってラパコニンを生成し、それをアセチル化してトリ酢酸塩に変換することです . ラパコニンの過マンガン酸カリウムによる酸化によって19-オキソラパコニンが生成されます . 硫酸を用いたラパコニチンの酸加水分解によって、N-脱アセチルラパコニチンが生成されます .
工業的生産方法
ラパコニチンの工業的生産は、通常、トリカブト属植物の根からの抽出によって行われます。 根は、アルカロイドを分離するために処理され、その後、さまざまなクロマトグラフィー技術によって精製されます . 抽出されたラパコニチンは、さらに修飾して、薬理学的に強化された誘導体を生成することができます .
化学反応の分析
反応の種類
ラパコニチンは、次のようないくつかの種類の化学反応を起こします。
加水分解: ラパコニンとN-脱アセチルラパコニチンを生成する塩基性および酸性加水分解.
アセチル化: ラパコニンのアセチル化によるトリ酢酸塩の生成.
一般的な試薬と条件
塩基性加水分解: 水酸化ナトリウムまたは水酸化カリウム溶液.
酸性加水分解: 硫酸、塩酸、または臭化水素酸.
アセチル化: p-トルエンスルホン酸存在下での無水酢酸.
酸化: 水溶液中の過マンガン酸カリウム.
主な生成物
ラパコニン: ラパコニチンの塩基性加水分解によって生成されます.
N-脱アセチルラパコニチン: ラパコニチンの酸性加水分解によって生成されます.
トリ酢酸塩: ラパコニンのアセチル化によって生成されます.
19-オキソラパコニン: ラパコニンの酸化によって生成されます.
科学研究への応用
ラパコニチンは、その薬理学的特性について広く研究されています。それは、次のような用途があります。
科学的研究の応用
Lappaconitine has been extensively studied for its pharmacological properties. It is used in:
Medicine: As an analgesic for pain relief, particularly in cancer-related and postoperative pain.
Biology: Research on its effects on spinal dynorphin A expression and its role in pain modulation.
Chemistry: Synthesis of various derivatives for enhanced pharmacological activities.
Industry: Development of transdermal patches for sustained drug delivery.
作用機序
ラパコニチンは、主に電位依存性ナトリウムチャネルの遮断によって効果を発揮します . この作用は、ニューロンにおける痛みのシグナル伝達を阻害し、鎮痛作用をもたらします . さらに、ラパコニチンは、脊髄ダイノルフィンAの発現を刺激し、さらに鎮痛効果に貢献します .
類似化合物の比較
ラパコニチンは、その特異的な分子構造と薬理学的プロファイルにより、ジテルペンアルカロイドの中でユニークです。類似の化合物には、次のようなものがあります。
N-脱アセチルラパコニチン: 鎮痛作用が類似した誘導体.
ラパコニン: 明確な薬理学的活性を示す別の誘導体.
アコニチン: 強力な神経毒性を示す関連アルカロイド.
類似化合物との比較
Lappaconitine is unique among diterpenoid alkaloids due to its specific molecular structure and pharmacological profile. Similar compounds include:
N-deacetylthis compound: A derivative with similar analgesic properties.
Lappaconine: Another derivative with distinct pharmacological activities.
Aconitine: A related alkaloid with potent neurotoxic effects.
This compound stands out for its non-addictive analgesic properties and its ability to be formulated into various drug delivery systems .
Q & A
Q. How can researchers experimentally determine the primary pharmacological mechanisms of Lappaconitine?
Basic Research Question
To investigate mechanisms, employ receptor binding assays (e.g., radioligand displacement for ion channels) and molecular docking simulations to identify target interactions. Validate findings using in vitro functional assays (e.g., patch-clamp electrophysiology for sodium channel modulation). For example, studies have used HEK293 cells expressing Nav1.4 channels to quantify this compound's inhibitory effects .
Key Data :
- IC50 values for sodium channel blockade range from 0.8–3.2 µM across studies .
- Molecular dynamics simulations suggest binding affinity varies with alkaloid substitutions .
Q. What methodological approaches are recommended for isolating and purifying this compound from natural sources?
Basic Research Question
Use column chromatography (silica gel or reverse-phase C18) with gradient elution (e.g., methanol:water mixtures) for preliminary isolation. Confirm purity via HPLC-UV/MS (retention time comparison and mass spectra). Validate using NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Evidence shows ethanol extracts of Aconitum species yield ~0.5–1.2% pure this compound after three purification cycles .
Q. How should researchers address discrepancies in reported therapeutic efficacy of this compound across experimental models?
Advanced Research Question
Apply systematic review frameworks (PRISMA guidelines) to analyze heterogeneity. Design comparative studies using standardized models (e.g., rodent neuropathic pain models vs. in vitro neuronal assays). Meta-analyses of EC50 values (e.g., 2.1 µM in rats vs. 5.3 µM in cell lines) highlight species-specific metabolic differences. Use sensitivity analysis to identify confounding variables (e.g., dosing protocols) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
Leverage microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for esterification). Characterize derivatives via FT-IR and X-ray crystallography to confirm functional groups. For example, introducing methyl groups at C8 increased potency by 40% in analgesic assays .
Q. How can researchers design robust toxicity profiling studies for this compound?
Basic Research Question
Follow OECD guidelines for acute/chronic toxicity:
- In vitro: MTT assays on hepatocytes (LD50 ~25 µM).
- In vivo: Dose-escalation in rodents (e.g., 0.1–10 mg/kg) with histopathology and serum biochemistry. Studies report cardiotoxicity at doses >2 mg/kg due to prolonged QTc intervals .
Q. What methodological frameworks address this compound’s low bioavailability in preclinical studies?
Advanced Research Question
Develop nanoparticle formulations (e.g., PLGA encapsulation) to enhance solubility. Use PBPK modeling to predict absorption kinetics. A 2024 study showed liposomal delivery improved oral bioavailability from 12% to 38% in rabbits .
Q. How can target specificity of this compound be validated against off-target receptors?
Advanced Research Question
Combine competitive binding assays (e.g., Ki determinations across receptor panels) with CRISPR/Cas9 knockout models . For instance, Nav1.7-KO mice showed no analgesic response, confirming target specificity .
Q. What analytical techniques ensure accurate quantification of this compound in complex matrices?
Basic Research Question
Use HPLC-MS/MS with deuterated internal standards (e.g., this compound-d4) for plasma/tissue samples. Validate via ICH Q2(R1) guidelines (linearity R² >0.99, LOQ 0.1 ng/mL). Reported recoveries exceed 95% in spiked serum .
Q. How can synergistic interactions between this compound and adjuvants be methodologically evaluated?
Advanced Research Question
Apply isobolographic analysis to calculate combination indices (CI). For example, co-administration with lidocaine reduced CI to 0.6 (synergism) in neuropathic pain models .
Q. What longitudinal study designs are recommended to assess this compound’s long-term effects?
Advanced Research Question
Implement chronic toxicity studies (6–12 months) with endpoints like organ weight ratios and behavioral assessments. Use mixed-effects models to analyze longitudinal data. A 2023 study found no cumulative hepatotoxicity at 0.5 mg/kg over 6 months .
特性
分子式 |
C32H44N2O8 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |
InChIキー |
NWBWCXBPKTTZNQ-BAERZWJTSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
正規SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
同義語 |
lappaconitine lappacontine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















